

Protocol for Assessing the Cytotoxicity of DSM705 in Mammalian Cell Lines

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Compound of Interest

Compound Name: DSM705

Cat. No.: B15559597

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

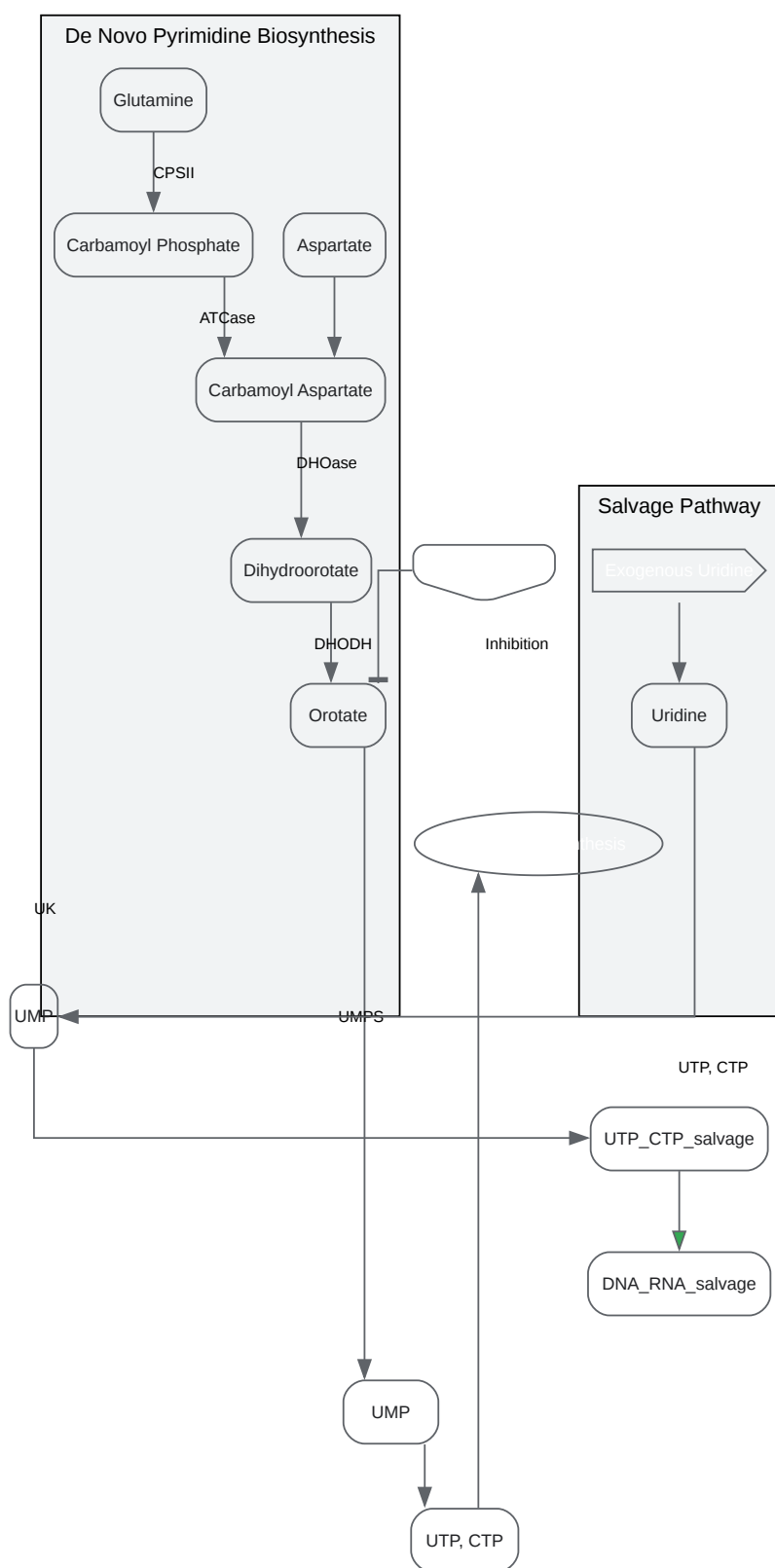
Introduction

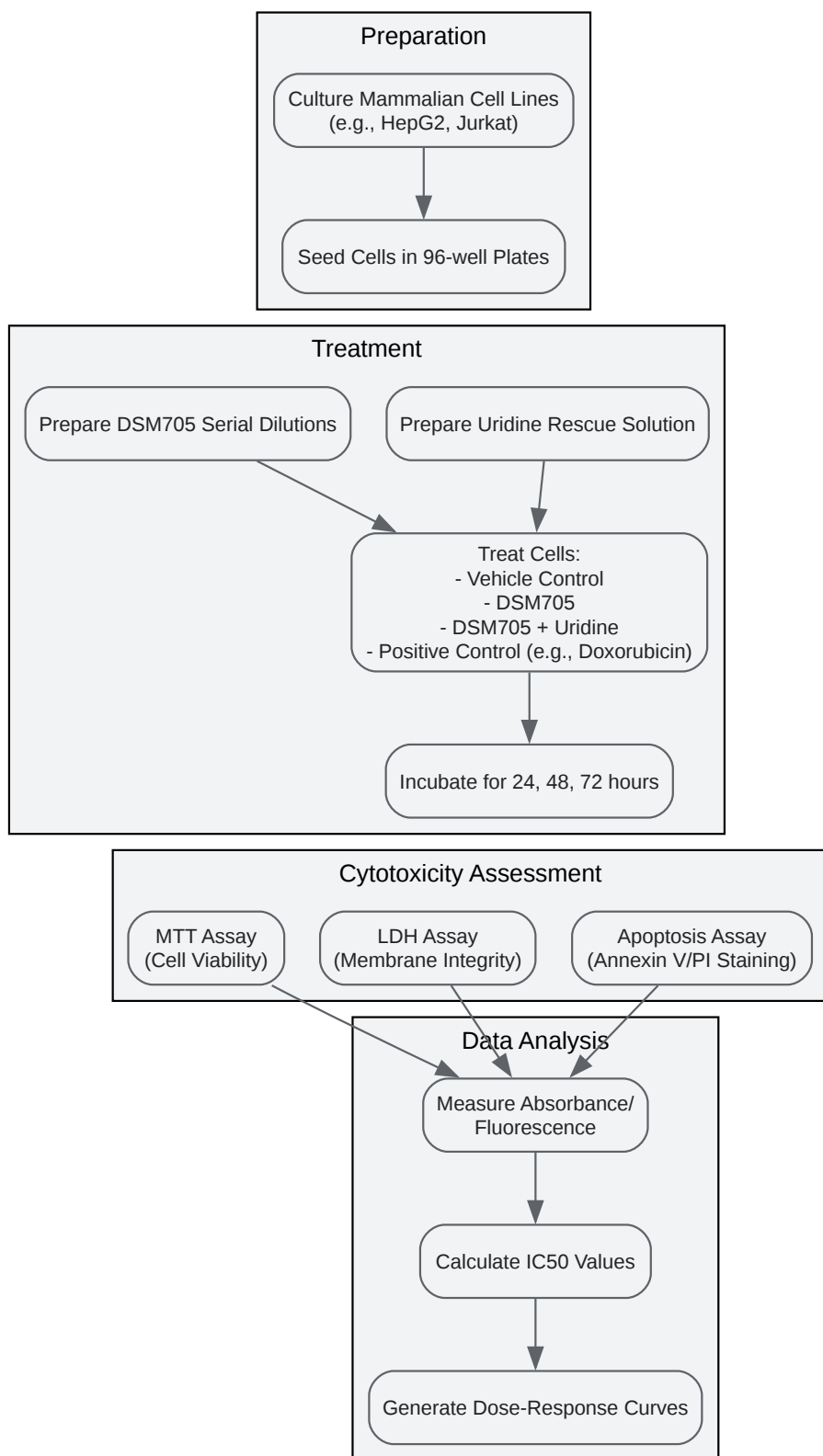
DSM705 is a potent and selective inhibitor of the *Plasmodium falciparum* dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.^{[1][2]} This pathway is essential for the synthesis of DNA and RNA in the malaria parasite. As *Plasmodium* species rely solely on the de novo pathway for pyrimidine synthesis, DHODH is a validated and attractive target for antimalarial drugs.^[3] Notably, **DSM705** exhibits high selectivity for the parasite enzyme over the mammalian homolog, suggesting a favorable safety profile with minimal expected cytotoxicity against mammalian cells at therapeutically relevant concentrations.^{[1][2]}

This document provides a detailed protocol for assessing the potential cytotoxicity of **DSM705** in common mammalian cell lines. The described assays are designed to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a comprehensive evaluation of the compound's effects on mammalian cells. A "uridine rescue" experiment is also included to confirm that any observed cytotoxicity at high concentrations is due to the on-target inhibition of DHODH.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

DSM705 inhibits dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the production of pyrimidine nucleotides required for DNA and RNA synthesis. Inhibition of DHODH leads to depletion of the pyrimidine pool, which can arrest cell proliferation. In mammalian cells, a salvage pathway can utilize exogenous uridine to bypass the block in the de novo pathway.





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References

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- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
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